![molecular formula C7H7NO4 B1228449 5-Methyl-3-nitrobenzene-1,2-diol CAS No. 89791-96-8](/img/structure/B1228449.png)
5-Methyl-3-nitrobenzene-1,2-diol
Overview
Description
5-Methyl-3-nitrobenzene-1,2-diol: is an organic compound with the molecular formula C7H7NO4 It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and two hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methyl-3-nitrobenzene-1,2-diol involves the nitration of 2-methoxy-4-methyl-6-nitrophenol. The process typically includes the following steps :
Starting Material: 2-Methoxy-4-methyl-6-nitrophenol.
Reaction Conditions: The starting material is added to hydrobromic acid (80%) and tetrabutylammonium fluoride.
Temperature and Time: The mixture is heated to 110°C and reacted for 18 hours.
Workup: After the reaction, water is added, and the product is extracted with ethyl acetate. The organic phases are combined, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation, and the residue is purified by silica gel column chromatography using a petroleum ether and ethyl acetate mixture (5:1) to obtain the final product with a yield of 81%.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 5-Methyl-3-aminobenzene-1,2-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthetic Routes
- Nitration : The compound can be synthesized by nitrating 5-methylcatechol using concentrated nitric acid.
- Demethylation : Further reactions may involve demethylation to enhance reactivity for subsequent chemical transformations.
Chemistry
5-Methyl-3-nitrobenzene-1,2-diol serves as an important intermediate in organic synthesis. Its functional groups allow for diverse chemical reactions:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The nitro group can be reduced to form amino derivatives.
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions with halogens.
Biological Activities
Research indicates that this compound exhibits various biological activities that are being explored for therapeutic applications.
Antimicrobial Properties
Studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents or preservatives.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits proliferation of cancer cell lines | |
Mechanism | Induces apoptosis; disrupts cellular signaling |
Case Study: Anticancer Activity
A notable study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to the compound, highlighting its potential as an anticancer agent.
Industrial Applications
In industrial contexts, this compound is utilized in the production of dyes and pigments due to its chemical properties that confer color stability and reactivity.
Table 2: Industrial Applications
Application Type | Description |
---|---|
Dyes and Pigments | Used in the synthesis of colorants |
Pharmaceutical Intermediates | Serves as a precursor for drug development |
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitrobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, potentially leading to biological effects.
Comparison with Similar Compounds
5-Methyl-2-nitrophenol: Similar structure but lacks one hydroxyl group.
3-Nitrobenzene-1,2-diol: Similar structure but lacks the methyl group.
5-Methyl-3-aminobenzene-1,2-diol: Reduction product of 5-Methyl-3-nitrobenzene-1,2-diol.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions.
Biological Activity
5-Methyl-3-nitrobenzene-1,2-diol, also known as 5-methyl-3-nitrocatechol, is an organic compound with the molecular formula . This compound features a methyl group, a nitro group, and two hydroxyl groups on its benzene ring, which contribute to its unique biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of this compound is characterized by:
- Methyl group at position 5.
- Nitro group at position 3.
- Hydroxyl groups at positions 1 and 2.
This configuration allows for various biochemical interactions due to the presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with proteins and nucleic acids. These interactions may influence several biochemical pathways, including:
- Antioxidant activity : The compound may scavenge free radicals.
- Enzyme inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways.
- Cell signaling modulation : The compound might affect signal transduction pathways critical for cell survival and proliferation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed reduced growth rates in the presence of the compound.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In cell line studies:
- Breast cancer cells (MCF-7) : Treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 100 µM after 48 hours.
- Mechanism : The observed anticancer effects may be linked to apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties. It has been evaluated in models of neurodegeneration:
- In vitro models : Showed protective effects against oxidative stress-induced cell death in neuronal cells.
Table of Biological Activities
Biological Activity | Model/System | Concentration | Effect Observed |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |
Antimicrobial | Escherichia coli | Varies | Reduced growth rates |
Anticancer | MCF-7 breast cancer cells | 100 µM | ~60% reduction in cell viability |
Neuroprotective | Neuronal cell lines | Not specified | Protection against oxidative stress |
Case Study: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. The results indicated that pretreatment with the compound significantly reduced neuronal apoptosis and preserved mitochondrial function.
Properties
IUPAC Name |
5-methyl-3-nitrobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGZDMVKFBSAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398345 | |
Record name | 5-methyl-3-nitrobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89791-96-8 | |
Record name | NSC156935 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-3-nitrobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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